molecular formula C17H17N3O4 B2888025 N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861211-37-2

N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No. B2888025
CAS RN: 861211-37-2
M. Wt: 327.34
InChI Key: FTMYHCWQEJUNGA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazines can undergo a variety of chemical reactions, including addition, substitution, and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Oxazine derivatives can exhibit a variety of properties, including solvatochromism .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research involving structurally related compounds has focused on synthetic methodologies and the exploration of their chemical properties. For instance, studies have been conducted on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities due to cyclooxygenase inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the potential for developing new therapeutic agents from complex heterocyclic structures.

Biological Activities and Pharmacological Potential

Other studies have focused on the synthesis and characterization of compounds with potential cytotoxic activities against cancer cells. For example, research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the possibility of developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).

Chemical Structure Analysis and Applications

The structural and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied to understand their potential as antineoplastic agents. These studies involve X-ray analysis and molecular orbital methods, indicating the importance of structural analysis in the development of new pharmaceuticals (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Some oxazine derivatives have been found to exhibit antimicrobial activity .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-17(16(22)20-14-13(24-17)8-5-9-18-14)15(21)19-10-11-6-3-4-7-12(11)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMYHCWQEJUNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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